structural characterization and properties of 3-bromo-4-methyl-5-nitro-1H-pyrazole
structural characterization and properties of 3-bromo-4-methyl-5-nitro-1H-pyrazole
An In-Depth Technical Guide to the Structural Characterization and Properties of 3-bromo-4-methyl-5-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-bromo-4-methyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in materials science and medicinal chemistry. While this specific molecule is not extensively detailed in current literature, this document constructs a robust scientific profile by synthesizing established methodologies for the synthesis and characterization of closely related pyrazole derivatives. We will explore a proposed synthetic pathway, detail the analytical techniques required for unambiguous structural elucidation, and discuss its potential physicochemical and energetic properties based on authoritative data from analogous compounds.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern chemical research. Their structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make them privileged scaffolds in drug discovery, with applications ranging from anti-inflammatory to anti-cancer agents[1]. The introduction of multiple, distinct functional groups—such as a halogen, an alkyl group, and a nitro group—creates a versatile chemical intermediate. Specifically, the title compound, 3-bromo-4-methyl-5-nitro-1H-pyrazole, combines a reactive bromine atom suitable for cross-coupling reactions, a methyl group influencing steric and electronic properties, and an energy-rich nitro group. This substitution pattern suggests potential applications not only as a building block for complex pharmaceuticals but also in the field of energetic materials, where nitropyrazoles are known for their high density and thermal stability[2].
Proposed Synthesis via Electrophilic Nitration
The most chemically sound and direct route to 3-bromo-4-methyl-5-nitro-1H-pyrazole is the electrophilic nitration of the commercially available precursor, 3-bromo-4-methyl-1H-pyrazole[3]. The pyrazole ring is an aromatic system, and while it is generally electron-rich, the existing substituents will direct the position of nitration. The C5 position is the only unsubstituted carbon, making it the logical target for electrophilic attack. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of various azoles, including pyrazoles and triazoles[4]. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome any deactivating effects of the bromo-substituent.
A detailed experimental protocol for this proposed synthesis is provided in Section 5.1.
Comprehensive Structural Characterization
Unambiguous identification of the synthesized molecule requires a multi-technique analytical approach. Each method provides complementary information, leading to a complete structural and electronic picture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule in solution.
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¹H NMR: The proton NMR spectrum is expected to be simple. The C-H proton at position 5 in the starting material will be absent in the product. The key signals will be a singlet for the methyl group (CH₃) and a broad singlet for the pyrazole N-H proton. The introduction of the electron-withdrawing nitro group at C5 is expected to cause a downfield shift (to a higher ppm value) for the N-H proton due to decreased electron density on the ring.
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¹³C NMR: The carbon spectrum will provide evidence for the pyrazole core and the substituents. The presence of the nitro group will significantly deshield the C5 carbon to which it is attached, causing its resonance to appear far downfield. The chemical shifts of C3 and C4 will also be affected compared to the starting material.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| N-H | ~14.0 - 15.0 | - | Downfield shift due to electron-withdrawing NO₂ group. |
| C-H (on CH₃) | ~2.2 - 2.4 | - | Typical range for a methyl group on an aromatic ring. |
| CH₃ | - | ~10 - 12 | Typical range for a methyl carbon on a pyrazole. |
| C3 | - | ~130 - 135 | Attached to bromine; deshielded. |
| C4 | - | ~110 - 115 | Influenced by adjacent methyl and bromo-substituted carbons. |
| C5 | - | ~145 - 155 | Strongly deshielded by the directly attached nitro group. |
These predictions are based on known data for substituted pyrazoles and established substituent effects[5]. Actual values must be confirmed experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. For 3-bromo-4-methyl-5-nitro-1H-pyrazole, the most diagnostic signals will be from the nitro group.
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Asymmetric NO₂ Stretch: A strong, sharp absorption expected in the range of 1550-1590 cm⁻¹ .
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Symmetric NO₂ Stretch: A strong absorption expected around 1340-1380 cm⁻¹ .
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N-H Stretch: A broad absorption in the 3100-3300 cm⁻¹ region, characteristic of the pyrazole N-H.
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C=N and C=C Stretches: Medium absorptions in the 1450-1600 cm⁻¹ region, corresponding to the pyrazole ring vibrations.
The presence of a strong signal around 1570 cm⁻¹ is often used as a specific marker for plasma interaction in the surface characterization of energetic materials[6].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the definitive molecular formula.
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Molecular Formula: C₄H₃BrN₄O₂
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Monoisotopic Mass: 205.9439 g/mol
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Expected Observation: The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two major peaks at m/z ≈ 206 and 208, corresponding to [M+H]⁺. HRMS will confirm the elemental composition to within a few parts per million.
Single-Crystal X-ray Crystallography
This is the gold standard for structural analysis, providing an unambiguous three-dimensional map of atomic positions in the solid state[7]. It confirms connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a novel compound, especially one with potential energetic properties, determining the crystal packing and density is crucial[8][9].
The primary challenge is often growing a single crystal of sufficient quality[10][11]. A detailed protocol for this is provided in Section 5.2. A successful analysis would yield precise data on the planarity of the pyrazole ring and the orientation of the nitro group relative to the ring, which is critical for understanding its electronic properties and intermolecular forces.
Physicochemical and Potential Energetic Properties
The combination of functional groups imparts specific properties to the molecule.
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Acidity: The N-H proton on the pyrazole ring is acidic. The presence of two electron-withdrawing groups (bromo and nitro) will significantly increase this acidity compared to unsubstituted pyrazole, making it more likely to form salts with bases.
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Reactivity: The C3-bromine atom is a versatile handle for further synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules[12].
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Energetic Properties: Nitropyrazoles are a well-studied class of energetic materials[2]. The high nitrogen content and the presence of the nitro group (an explosophore) suggest that 3-bromo-4-methyl-5-nitro-1H-pyrazole could possess energetic properties. Key metrics for energetic materials include:
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High Density: A critical factor for performance, which can be accurately determined from single-crystal X-ray data[9].
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Heat of Formation: A measure of the energy content of the molecule.
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Thermal Stability: Often assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature[13].
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The compound's utility would be as a potential secondary explosive or as an intermediate for creating more complex, high-performance energetic materials[2].
Detailed Experimental Methodologies
The following protocols are provided as a guide for laboratory execution, based on established procedures for analogous compounds.
Protocol: Synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole
Causality Statement: This procedure uses a strong acid and nitrating agent. All operations must be performed in a certified fume hood with appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves). The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.
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Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.
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Acid Mixture Preparation: In the flask, add concentrated sulfuric acid (H₂SO₄, 98%, 5 equivalents). Cool the acid to 0-5 °C with stirring.
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Precursor Addition: Slowly add solid 3-bromo-4-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
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Nitration: Slowly add concentrated nitric acid (HNO₃, 70%, 1.1 eq) dropwise via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by thin-layer chromatography (TLC).
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Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice (~10 g of ice per mL of acid mixture). This will quench the reaction and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
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Purification: Dry the crude solid under vacuum. Recrystallize the product from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the pure 3-bromo-4-methyl-5-nitro-1H-pyrazole.
Protocol: Single-Crystal Growth and X-ray Diffraction
Causality Statement: The goal of crystallization is to create a state of supersaturation from which a single, well-ordered crystal nucleus can grow slowly. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and fully soluble at an elevated temperature[10].
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Solubility Screening: Test the solubility of the purified product in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) to find a suitable system for recrystallization.
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Crystal Growth (Slow Evaporation):
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.
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Loosely cap the vial or cover it with parafilm perforated with a few small holes.
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Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
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Crystal Growth (Slow Cooling):
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 50 °C).
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Filter the hot solution to remove any particulate matter.
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Seal the container and place it in an insulated vessel (e.g., a dewar flask) to cool slowly to room temperature over 24-48 hours.
-
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Crystal Mounting and Data Collection:
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Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure using standard crystallographic software packages.
Conclusion
3-bromo-4-methyl-5-nitro-1H-pyrazole stands as a molecule with significant untapped potential. Its synthesis is achievable through well-established nitration chemistry, and its structure can be definitively confirmed using a standard suite of modern analytical techniques. The strategic placement of bromo, methyl, and nitro groups on the pyrazole core creates a platform for diverse applications, from the development of complex pharmaceutical agents via cross-coupling chemistry to the exploration of new energetic materials. This guide provides the foundational scientific framework necessary for researchers to synthesize, characterize, and ultimately unlock the potential of this versatile heterocyclic compound.
Sources
- 1. 3-Bromo-4-methyl-1H-pyrazole [myskinrecipes.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-methyl-1H-pyrazole | 5932-20-7 [sigmaaldrich.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Surface characterization of energetic materials using point-to-point contact FTIR-ATR | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. excillum.com [excillum.com]
- 8. Energetic materials: crystallization and characterization [repository.tno.nl]
- 9. Theoretical chemical characterization of energetic materials | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. iucr.org [iucr.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
